2-Bromo-6-methoxy-4-methylaniline

Catalog No.
S2781260
CAS No.
147699-87-4
M.F
C8H10BrNO
M. Wt
216.078
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-methoxy-4-methylaniline

CAS Number

147699-87-4

Product Name

2-Bromo-6-methoxy-4-methylaniline

IUPAC Name

2-bromo-6-methoxy-4-methylaniline

Molecular Formula

C8H10BrNO

Molecular Weight

216.078

InChI

InChI=1S/C8H10BrNO/c1-5-3-6(9)8(10)7(4-5)11-2/h3-4H,10H2,1-2H3

InChI Key

UOJKOUMHFJQDEM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)Br)N)OC

Solubility

not available

2-Bromo-6-methoxy-4-methylaniline is an organic compound with the molecular formula C8H10BrNOC_8H_{10}BrNO. It is characterized by a benzene ring substituted with a bromine atom at the 2-position, a methoxy group at the 6-position, and a methylamino group at the 4-position. This compound is part of the aniline family, which are compounds derived from ammonia by replacement of one or more hydrogen atoms by organic groups. The presence of these substituents imparts unique chemical properties that make it valuable in various chemical syntheses and applications.

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions to yield different derivatives.
  • Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, which are essential for synthesizing complex organic molecules.

Common Reagents and Conditions

  • Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
  • Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
  • Reduction: Lithium aluminum hydride or sodium borohydride serve as reducing agents.

The biological activity of 2-Bromo-6-methoxy-4-methylaniline has been studied in various contexts:

  • Enzyme Interaction: This compound interacts with enzymes such as cytochrome P450, which plays a crucial role in drug metabolism. Its interaction can lead to the formation of reactive intermediates that may further react with biomolecules, including proteins and nucleic acids.
  • Cellular Effects: It influences cellular processes by modulating signaling pathways, affecting kinases and phosphatases that regulate functions like proliferation and apoptosis.

2-Bromo-6-methoxy-4-methylaniline can be synthesized through various methods:

  • Electrophilic Aromatic Substitution: This method involves introducing a bromine atom into the aromatic ring of 4-methoxy-6-methylaniline using bromine gas or a bromide salt.
  • Bromination of Methoxyaniline: The synthesis typically employs controlled conditions to optimize yield and purity, often utilizing ionic liquids or other environmentally friendly methods .

Industrial Production Methods

In industrial settings, large-scale production may involve optimized bromination processes using continuous flow reactors to enhance efficiency and safety.

2-Bromo-6-methoxy-4-methylaniline has diverse applications:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Drug Development: The compound is used in developing biologically active molecules and therapeutic agents.
  • Material Science: It finds applications in producing dyes and other industrial chemicals.

Studies on 2-Bromo-6-methoxy-4-methylaniline have focused on its interactions with biological systems. For instance, it may inhibit certain enzymes or influence gene expression through binding interactions with specific molecular targets. Its effects are likely mediated through changes in metabolic pathways or direct interactions with biomolecules .

Several compounds share structural similarities with 2-Bromo-6-methoxy-4-methylaniline. Here are some notable examples:

Compound NameCAS NumberUnique Features
2-Bromo-5-methoxyaniline32338-02-6Different substitution pattern on the benzene ring
2-Bromo-4-chloro-6-methoxyanilineNot specifiedContains chlorine instead of a methyl group
2-Bromo-4-methylpyridineNot specifiedPyridine ring instead of an aniline structure
2-Bromo-6-methyl-4-(trifluoromethoxy)anilineNot specifiedContains trifluoromethoxy group

Uniqueness

The uniqueness of 2-Bromo-6-methoxy-4-methylaniline lies in its specific substitution pattern that influences its reactivity and physical properties, making it a valuable intermediate in various synthetic pathways. Its distinct combination of bromine, methoxy, and methyl groups allows for unique interactions in biochemical environments compared to other similar compounds .

XLogP3

2.3

Dates

Modify: 2023-08-17

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